molecular formula C18H22ClN3O3 B4584546 ethyl 4-[(5-chloro-1,3-dimethyl-1H-indol-2-yl)carbonyl]-1-piperazinecarboxylate

ethyl 4-[(5-chloro-1,3-dimethyl-1H-indol-2-yl)carbonyl]-1-piperazinecarboxylate

Cat. No. B4584546
M. Wt: 363.8 g/mol
InChI Key: MNCLHNNOHJQOIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives involves multi-step reactions, including cyclo condensation and modifications to introduce specific functional groups. A noteworthy synthesis involves a four-component reaction using diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate, highlighting a methodological approach to designing piperazine-based compounds (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry, providing insights into the compound's framework and functional groups. X-ray crystallography further assists in understanding polymorphism and molecular conformation, which is crucial for predicting the chemical behavior and interaction of these molecules (Weatherhead-Kloster et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives can lead to the formation of novel compounds with potential biological activities. These reactions are characterized by their regioselectivity and the formation of complex structures through processes such as the ANRORC rearrangement. Understanding these reactions is essential for exploring the chemical space of piperazine derivatives for therapeutic applications (Ledenyova et al., 2018).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline form, are influenced by their molecular structure. Studies on crystal engineering and polymorphism shed light on how different crystalline forms of a compound can exhibit different physical properties, which is crucial for drug formulation and delivery (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability, and the presence of functional groups, determine the utility of these molecules in synthesis and drug development. For example, the reaction mechanism involving the piperazine ring and its modifications can significantly affect the pharmacological profile of the synthesized compounds (Ishii, Chatani, Kakiuchi, & Murai, 1997).

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

One of the significant scientific research applications of compounds related to ethyl 4-[(5-chloro-1,3-dimethyl-1H-indol-2-yl)carbonyl]-1-piperazinecarboxylate is in the context of HIV-1 reverse transcriptase inhibition. In a study by Romero et al. (1994), analogues of U-80493E, which bear resemblance to the ethyl piperazinecarboxylate structure, were found to be potent inhibitors of HIV-1 reverse transcriptase. This discovery has implications for the development of novel classes of non-nucleoside HIV-1 reverse transcriptase inhibitors (Romero et al., 1994).

Antimicrobial Studies

Another area of research is the antimicrobial properties of piperazine derivatives. Rajkumar, Kamaraj, and Krishnasamy (2014) synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives and found that some of these compounds exhibited significant antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Neuroprotection in Alzheimer's Disease

The compound dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04) offers insights into neuroprotective applications, particularly for Alzheimer's disease. Lecanu et al. (2010) reported that SP-04 shows potential as a multi-target therapeutic approach for Alzheimer's, exhibiting properties like inhibition of acetylcholinesterase activity and neuroprotection against Ab42 toxicity (Lecanu et al., 2010).

Antitubercular Activity

Compounds structurally related to ethyl 4-[(5-chloro-1,3-dimethyl-1H-indol-2-yl)carbonyl]-1-piperazinecarboxylate have also been explored for antitubercular activity. Reddy et al. (2014) synthesized molecules containing piperazinyl benzofuran and benzo[d]isothiazole and found that some showed promising inhibition against Mycobacterium tuberculosis DNA gyrase (Reddy et al., 2014).

Insecticide Design

In agricultural research, compounds based on piperazine structures have been considered for insecticide development. Cai et al. (2010) explored the use of 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine derivatives as potential insecticides, indicating the versatility of these compounds in pest control applications (Cai et al., 2010).

properties

IUPAC Name

ethyl 4-(5-chloro-1,3-dimethylindole-2-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3/c1-4-25-18(24)22-9-7-21(8-10-22)17(23)16-12(2)14-11-13(19)5-6-15(14)20(16)3/h5-6,11H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCLHNNOHJQOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(N2C)C=CC(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[(5-chloro-1,3-dimethyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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